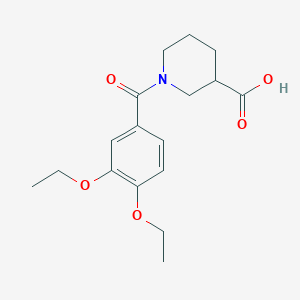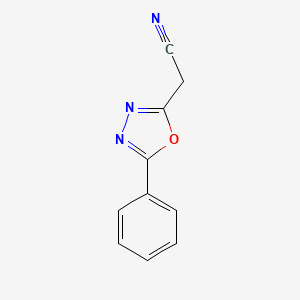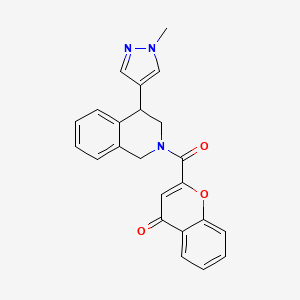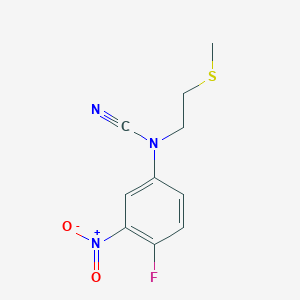
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, commonly referred to as Chloropropamide, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 109-110 °C. Chloropropamide is primarily used as a reagent in organic synthesis, but has also been used in a variety of other scientific applications.
Mécanisme D'action
The mechanism of action of Chloropropamide is not fully understood. It is believed to act as an inhibitor of acetylcholinesterase, which plays a role in the transmission of nerve signals. By inhibiting acetylcholinesterase, Chloropropamide can increase the levels of acetylcholine in the body, which can lead to increased nerve activity.
Biochemical and Physiological Effects
Chloropropamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased nerve activity. In addition, it has been shown to have anti-inflammatory, anticonvulsant, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Chloropropamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. In addition, it is soluble in organic solvents, making it easy to work with in the lab. However, it can be toxic if not handled properly, and it is not approved for human use.
Orientations Futures
There are a variety of potential future directions for research involving Chloropropamide. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of other organic compounds and pharmaceuticals. Finally, more research could be conducted to explore the potential toxicity of Chloropropamide and to develop methods to reduce its toxicity.
Méthodes De Synthèse
Chloropropamide can be synthesized from the reaction of 4-chlorophenol with dimethylaminopropylsulfonyl chloride in the presence of anhydrous potassium carbonate. The reaction is typically performed in aqueous ethanol and heated to reflux for several hours. The final product is then isolated by column chromatography and recrystallized from ethanol.
Applications De Recherche Scientifique
Chloropropamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve signals. It has also been used in the synthesis of other organic compounds, such as 2-chloro-N-methyl-3-phenylpropionamide and 3-phenyl-2-chloropropionamide. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-diabetic drugs.
Propriétés
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSHDTXDCWIIH-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2781245.png)


![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)



![(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2781254.png)

![N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2781258.png)
